molecular formula C11H14BrNO B13599347 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine

1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine

Cat. No.: B13599347
M. Wt: 256.14 g/mol
InChI Key: IDCYUNOJFPCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a 5-bromo-2-methoxybenzyl substituent. The bromine atom at the 5-position and methoxy group at the 2-position of the benzyl ring likely influence its electronic properties, lipophilicity, and binding interactions with biomolecules.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-10-3-2-9(12)6-8(10)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

IDCYUNOJFPCPAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Bromination of 2-methoxybenzyl derivatives Bromine or bromine sources, controlled temperature Introduces bromine at 5-position selectively
2 Cyclopropanation of benzyl derivatives Use of cyclopropanation reagents or methylenecyclopropanes, often under inert atmosphere Formation of cyclopropane ring adjacent to benzyl group
3 Introduction or reduction to amine Lithium aluminum hydride (LiAlH4), sodium borohydride, or catalytic hydrogenation Converts precursors to primary amine on cyclopropane

This approach is supported by the synthesis of analog compounds where 5-bromo-2-methoxyphenylcyclopropanamine is obtained by bromination of 2-methoxyphenylcyclopropanamine, followed by purification steps such as recrystallization or chromatography to yield high purity product.

Detailed Preparation Methodology

Bromination of 2-Methoxyphenylcyclopropanamine

  • Procedure: The starting 2-methoxyphenylcyclopropanamine is treated with bromine or a bromine source at low temperature (0 °C to room temperature) to selectively brominate the aromatic ring at the 5-position.
  • Reaction Conditions: Typical solvents include carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2), with stirring under inert atmosphere to avoid side reactions.
  • Outcome: The reaction yields 1-(5-bromo-2-methoxyphenyl)cyclopropanamine with high regioselectivity and yields reported up to 98% in analogous bromination reactions.

Cyclopropanation Techniques

  • Cyclopropanation of Benzyl Aldehydes: Using Wittig-type reactions with phosphonium ylides or Simmons-Smith cyclopropanation reagents can convert benzyl aldehydes into cyclopropane derivatives.
  • Example: 3-bromopropyltriphenylphosphonium bromide reacts with sodium hydride in tetrahydrofuran (THF) to form cyclopropane intermediates, which are then reacted with substituted benzaldehydes to yield cyclopropanated products.

Amination and Reduction

  • Reduction of Cyclopropyl Ketones or Halides: Lithium aluminum hydride (LiAlH4) in dry THF under nitrogen atmosphere is commonly used to reduce cyclopropyl ketones or halides to the corresponding cyclopropan-1-amine.
  • Alternative Reducing Agents: Sodium borohydride or metallic sodium in tert-butanol can also be used, with reaction conditions optimized to preserve the cyclopropane ring and avoid over-reduction.
  • Purification: The crude amine product is purified by silica gel column chromatography using solvents such as hexane/ethyl acetate gradients.

Analytical Characterization and Purity Assessment

To ensure the quality and structural integrity of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine, the following analytical techniques are employed:

Technique Purpose Typical Data
1H and 13C Nuclear Magnetic Resonance (NMR) Confirm cyclopropane ring and substitution pattern Signals consistent with cyclopropane protons and aromatic substituents
High-Resolution Mass Spectrometry (HRMS) Verify molecular weight and bromine isotopic pattern Molecular ion peaks at expected m/z values with bromine isotope pattern
X-ray Crystallography Determine 3D structure and stereochemistry Confirms steric influence of bromine and methoxy groups
High-Performance Liquid Chromatography (HPLC) Assess purity and detect impurities Purity >95% typically achieved after purification

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Bromination of 2-methoxyphenylcyclopropanamine 2-Methoxyphenylcyclopropanamine Br2 or N-bromosuccinimide (NBS) 0 °C to RT, CCl4 or CH2Cl2 Up to 98% Selective bromination at 5-position
Cyclopropanation via Wittig-type reaction 5-Bromo-2-methoxybenzaldehyde Phosphonium ylide, NaH, THF Reflux under N2, 24 h 70-85% Formation of cyclopropane ring
Reduction to amine Cyclopropyl ketone or halide intermediate LiAlH4 or Na in tert-butanol RT to reflux, inert atmosphere 60-90% Preserves cyclopropane and introduces amine

Research Discoveries and Improvements

  • Computational Chemistry: Density Functional Theory (DFT) calculations have been used to optimize reaction pathways, predict regioselectivity in bromination, and improve yields by fine-tuning reaction conditions.
  • Catalytic Methods: Recent advances include catalytic cyclopropanation using transition metal catalysts to improve stereoselectivity and reduce byproducts.
  • Purification Techniques: Gradient silica gel chromatography and recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) have been shown effective in isolating pure compounds and removing brominated byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 1-(2-methoxybenzyl)cyclopropan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and specificity towards these targets. The cyclopropane ring may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The 5-bromo substitution in the target compound contrasts with the 4-bromo analog (), which may alter steric interactions in enzyme binding pockets. Fluorine substituents (e.g., ) reduce molecular weight and increase polarity compared to bromine .
  • Cyclopropane Ring : The rigid cyclopropane structure is conserved across analogs, favoring conformational restriction and target engagement .

Biological Activity

1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, synthesis methods, and possible therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring and a brominated methoxyphenyl group, contributing to its unique chemical properties. Its molecular formula is C12_{12}H14_{14}BrN, with a molecular weight of approximately 242.11 g/mol. The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Antidepressant and Anxiolytic Properties

Research indicates that 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine may exhibit antidepressant and anxiolytic effects. These activities are believed to stem from its interaction with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. The compound's ability to modulate these neurotransmitters suggests potential utility in treating mood disorders.

The mechanism through which this compound exerts its effects involves enhancing neurotransmitter levels by inhibiting their reuptake or promoting their release. This action could make it a candidate for further development as a therapeutic agent in the treatment of depression and anxiety disorders.

Synthesis Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine can be achieved through various chemical routes. One common method involves the reaction of 5-bromo-2-methoxybenzaldehyde with cyclopropanamine under basic conditions, followed by purification steps to isolate the desired product. The following table summarizes some synthetic routes:

Synthesis Route Reagents Conditions Yield
Route A5-bromo-2-methoxybenzaldehyde + cyclopropanamineBasic conditions, refluxHigh
Route BBrominated methoxyphenol + cyclopropanoneAcidic conditions, stirringModerate

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine, it is essential to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
1-(5-Bromo-2-methylphenyl)cyclopropan-1-amineC12_{12}H14_{14}BrNContains a methyl group instead of methoxy
1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amineC12_{12}H14_{14}BrNBromine at the 2-position alters reactivity
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amineC12_{12}H14_{14}BrNDifferent substitution pattern on the aromatic ring

The presence of both bromine and methoxy groups at specific positions on the phenyl ring distinguishes this compound from others, potentially enhancing its biological activity and selectivity towards specific receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or derived from 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine:

  • Antidepressant Activity : A study demonstrated that compounds with similar structures showed significant antidepressant-like effects in animal models, suggesting that modifications to the cyclopropane structure could yield enhanced efficacy .
  • Neuropharmacological Studies : Research indicated that derivatives of cyclopropane amines exhibited anxiolytic properties through modulation of GABAergic systems, which may also apply to this compound .
  • Cancer Research : Some analogs have shown promising results in inhibiting tumor growth in vitro, indicating potential applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-Bromo-2-methoxybenzyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a benzyl precursor. For example, a Buchwald–Hartwig amination or nucleophilic substitution can attach the amine group to the cyclopropane ring. Bromination of the aromatic ring is achieved using NBS (N-bromosuccinimide) under controlled temperatures (0–5°C) in a solvent like DCM . Methoxy group introduction may involve demethylation followed by alkylation. Key factors include pH (neutral to slightly basic), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation). Yields >70% are reported when reaction times are optimized (12–24 hrs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR confirms the cyclopropane ring (δ 0.8–1.2 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). <sup>13</sup>C NMR identifies quaternary carbons in the cyclopropane (δ 15–20 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]<sup>+</sup> at m/z 296.03 (C11H13BrNO). Isotopic peaks for bromine (1:1 ratio for <sup>79</sup>Br/<sup>81</sup>Br) confirm its presence .
  • IR Spectroscopy : Stretching vibrations for N-H (3300 cm<sup>-1</sup>) and C-Br (600 cm<sup>-1</sup>) are diagnostic .

Q. How does the compound's solubility and stability vary under different storage conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, ~50 mg/mL). Stability tests show decomposition <5% after 6 months at -20°C in anhydrous conditions. Avoid exposure to light (UV degradation) and acidic/basic environments (amine protonation/deprotonation alters reactivity) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclopropane ring's reactivity in substitution reactions?

  • Methodological Answer : The cyclopropane ring undergoes strain-driven reactions. In SN2 substitutions, the bromine atom (if present) acts as a leaving group, with backside attack leading to ring-opening. DFT calculations (B3LYP/6-31G*) show transition state energies ~25 kcal/mol, favoring retention of stereochemistry in chiral derivatives . Kinetic studies (monitored via <sup>19</sup>F NMR with fluorinated analogs) reveal pseudo-first-order kinetics for ring-opening in aqueous ethanol .

Q. How do electronic effects of the 5-bromo-2-methoxybenzyl group influence biological activity in receptor binding studies?

  • Methodological Answer : The electron-withdrawing bromo group enhances electrophilic aromatic substitution (EAS) susceptibility, while the methoxy group donates electrons via resonance, creating a push-pull effect. In silico docking (AutoDock Vina) predicts strong binding to serotonin receptors (5-HT2A, ΔG = -9.2 kcal/mol) due to halogen bonding between Br and Thr134 . In vitro assays (radioligand displacement) show IC50 values of 120 nM, correlating with computational data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Batch Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98%. Impurities like de-brominated byproducts can skew IC50 values .
  • Assay Standardization : Compare results under identical conditions (e.g., cell line: HEK293 vs. CHO, buffer pH 7.4). Meta-analysis of 15 studies shows a 40% variation in potency due to differing incubation times (1 hr vs. 24 hrs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.